molecular formula C20H13Br2N3O B11534435 2,4-dibromo-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol

2,4-dibromo-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol

Cat. No.: B11534435
M. Wt: 471.1 g/mol
InChI Key: RCVFWNKHNGNREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL is a complex organic compound that features a phenol group substituted with bromine atoms and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with benzoic acid derivatives under acidic conditions.

    Bromination: The phenol group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Condensation Reaction: The benzodiazole derivative is then condensed with the brominated phenol in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its unique structural features.

Medicine

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds, while the benzodiazole moiety can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]ANILINE
  • 2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]THIOPHENOL

Uniqueness

Compared to similar compounds, 2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL is unique due to the presence of the phenol group, which can participate in additional hydrogen bonding interactions, potentially enhancing its binding affinity and specificity in biological systems.

Properties

Molecular Formula

C20H13Br2N3O

Molecular Weight

471.1 g/mol

IUPAC Name

2,4-dibromo-6-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C20H13Br2N3O/c21-14-8-13(19(26)16(22)9-14)11-23-15-6-7-17-18(10-15)25-20(24-17)12-4-2-1-3-5-12/h1-11,26H,(H,24,25)

InChI Key

RCVFWNKHNGNREM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.